1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid
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Overview
Description
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid is a heterocyclic compound that features a triazolopyrimidine core. The triazolopyrimidine scaffold is known for its diverse biological activities, making it a valuable structure in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid typically involves the annulation of a triazole ring to a pyrimidine core. One common method includes the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the oxidation of aminopyrimidine Schiff bases under mild conditions . These reactions are generally carried out at room temperature, followed by water extraction and recrystallization .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using microwave-assisted reactions, which offer the advantages of reduced reaction times and higher yields . The use of eco-friendly and catalyst-free methods is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid involves the inhibition of specific enzymes and signaling pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the induction of cell apoptosis and cell cycle arrest, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,2,4-triazolo[1,5-a]pyrimidine
- 7-Aryl-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
- 5-Methyl-7-ethylamino-s-triazolo[1,5-a]pyrimidine
Uniqueness
1-(5-Ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid stands out due to its unique piperidine-3-carboxylic acid moiety, which enhances its biological activity and specificity . This structural feature differentiates it from other triazolopyrimidine derivatives and contributes to its potent anticancer properties .
Properties
Molecular Formula |
C13H17N5O2 |
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Molecular Weight |
275.31 g/mol |
IUPAC Name |
1-(5-ethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17N5O2/c1-2-10-6-11(18-13(16-10)14-8-15-18)17-5-3-4-9(7-17)12(19)20/h6,8-9H,2-5,7H2,1H3,(H,19,20) |
InChI Key |
LHSIEEQIHFMZGB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=NC=NN2C(=C1)N3CCCC(C3)C(=O)O |
Origin of Product |
United States |
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